2-Cycloocten-1-YL(trimethyl)silane
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Overview
Description
2-Cycloocten-1-YL(trimethyl)silane is an organosilicon compound with the molecular formula C11H22Si and a molecular weight of 182.384 g/mol . It is a unique compound due to the presence of both a cyclooctene ring and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloocten-1-YL(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cycloocten-1-YL(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted cyclooctene derivatives.
Scientific Research Applications
2-Cycloocten-1-YL(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials
Mechanism of Action
The mechanism of action of 2-Cycloocten-1-YL(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The cyclooctene ring provides a strained conformation that facilitates reactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-YL(trimethyl)silane
- 1-Cyclododecen-1-YL(trimethyl)silane
- 1-Cyclopenten-1-YL(trimethyl)silane
Uniqueness
2-Cycloocten-1-YL(trimethyl)silane is unique due to its eight-membered ring structure, which imparts higher strain compared to six-membered or five-membered rings. This strain enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
20083-09-4 |
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Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl]-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI Key |
JUOAROICBKMAOT-CLFYSBASSA-N |
Isomeric SMILES |
C[Si](C)(C)C/1CCCCC/C=C1 |
Canonical SMILES |
C[Si](C)(C)C1CCCCCC=C1 |
Origin of Product |
United States |
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